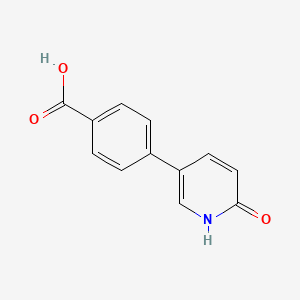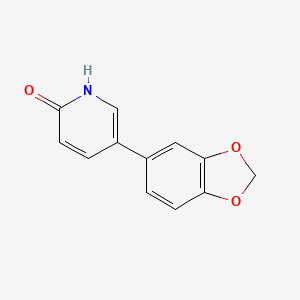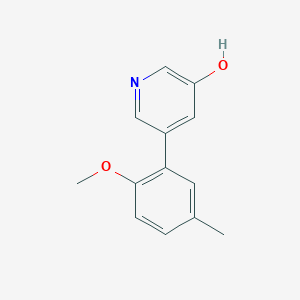
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, also known as 3-OH-2-MMP, is an organic compound with a molecular weight of 183.24 g/mol and a melting point of 178-180°C. It is a white crystalline solid, soluble in methanol, ethanol and other organic solvents. 3-OH-2-MMP has been used in various scientific research applications, including drug discovery, drug metabolism and drug delivery. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and their effects on the body.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used in various scientific research applications. It has been used in drug discovery, drug metabolism and drug delivery studies. In drug discovery, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to identify new drug candidates. In drug metabolism studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to investigate the metabolism of various drugs. In drug delivery studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to improve the delivery of drugs to the body.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not fully understood. However, it is believed to act as a pro-drug, which is converted to an active metabolite in the body. This active metabolite is then believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% are not fully understood. However, it is believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% in lab experiments is its high purity (95%). This allows researchers to obtain consistent results. However, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not water soluble, which can limit its use in certain experiments.
Orientations Futures
For 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its solubility in water and other solvents could lead to new applications in drug discovery and drug delivery. Finally, research into the synthesis of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% could lead to improved synthesis methods and higher yields.
Méthodes De Synthèse
3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized through various methods, including the Fischer indole synthesis, the Buchwald-Hartwig amination, the Suzuki coupling and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aldehyde and aniline to form a 3-hydroxy-2-methylphenyl indole. The Buchwald-Hartwig amination involves the reaction of an aryl halide and an amine to form an aryl amine. The Suzuki coupling involves the reaction of an aryl boronic acid and an aryl halide to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an amine and an acid to form a 3-hydroxy-2-methylphenyl pyridine.
Propriétés
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZADOIXIILCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682776 |
Source


|
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-88-3 |
Source


|
| Record name | 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














